Regioisomeric Differentiation: 2,4-Diamino-5-CF₃ vs. 2,3-Diamino-5-CF₃ Pyridine Dictates Biological Target Engagement (FAK vs. PLA₂)
The 2,4-diamino-5-CF₃-pyridine regioisomer is the required core scaffold for generating potent FAK inhibitors, whereas the 2,3-diamino-5-CF₃ regioisomer (CAS 107867-51-6) is the established intermediate for phospholipase A₂ (PLA₂) inhibitors. Elaborated derivatives built on the 2,4-diamino-5-CF₃-pyridine core, such as PND-1186 (VS-4718), achieve an IC₅₀ of 1.5 nM against recombinant FAK in a cell-free TRF assay and ~100 nM in cellular assays measured by anti-phospho-Tyr397 FAK immunoblotting in breast carcinoma cells [1]. In contrast, derivatives built on the 2,3-diamino-5-CF₃ scaffold, such as IS-741, target PLA₂ with a fundamentally different pharmacological profile for anti-inflammatory and anti-pancreatitis indications [2]. This regioisomer-dependent target divergence is not merely a potency difference but represents a qualitative switch in the biological pathway engaged.
| Evidence Dimension | Primary biological target engagement |
|---|---|
| Target Compound Data | FAK inhibition IC₅₀ = 1.5 nM (cell-free TRF assay) for PND-1186 elaborated from the 2,4-diamino-5-CF₃-pyridine core |
| Comparator Or Baseline | PLA₂ inhibition (IC₅₀ values not disclosed in comparable format) for IS-741 series elaborated from 2,3-diamino-5-CF₃-pyridine |
| Quantified Difference | Qualitative target switch: FAK (oncology) vs. PLA₂ (inflammation/pancreatitis); regioisomeric identity of the diaminopyridine core determines which enzyme class is inhibited |
| Conditions | Recombinant FAK cell-free assay (PND-1186) vs. human non-pancreatic secretory PLA₂ assay (IS-741 series); different assay systems preclude direct numerical comparison |
Why This Matters
For procurement decisions, selecting the 2,4- vs. 2,3-diamino regioisomer is not a matter of potency optimization within a single target class but a binary choice between entirely different therapeutic indications (oncology vs. inflammation), making regioisomeric purity and identity critical quality attributes.
- [1] Tanjoni, I.; Walsh, C.; Uryu, S.; Tomar, A.; Nam, J.-O.; Mielgo, A.; Lim, S.-T.; Liang, C.; Koenig, M.; Patel, N.; Kwok, C.; McMahon, G.; Stupack, D.G.; Schlaepfer, D.D. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments. Cancer Biol. Ther. 2010, 9, 764–777. Figure 1 reports IC₅₀ = 1.5 nM (recombinant FAK) and ~100 nM (cellular). View Source
- [2] Haga, T.; Sugi, H.; Shigehara, I.; Odawara, S.; Yotsuya, S.; Kimura, H.; Yamamoto, K. Diaminotrifluoromethylpyridine Derivatives and Phospholipase A₂ Inhibitor Containing Them. U.S. Patent US5229403A, 1993. Claims PLA₂ inhibitory activity for derivatives of 2,3-diamino-5-trifluoromethylpyridine. View Source
